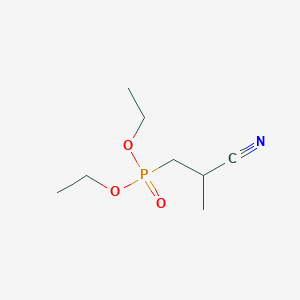![molecular formula C10H12O4S2 B14644788 [1-(Ethanesulfonyl)ethenesulfonyl]benzene CAS No. 53876-91-8](/img/structure/B14644788.png)
[1-(Ethanesulfonyl)ethenesulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Ethanesulfonyl)ethenesulfonyl]benzene: is an organic compound characterized by the presence of both ethanesulfonyl and ethenesulfonyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Ethanesulfonyl)ethenesulfonyl]benzene typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzene with ethanesulfonyl chloride and ethenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the sulfonation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using advanced reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [1-(Ethanesulfonyl)ethenesulfonyl]benzene can undergo electrophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of sulfonic acids.
Addition Reactions: The ethenesulfonyl group can undergo addition reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens can be used under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Sulfonic Acids: Formed through oxidation reactions.
Substituted Benzene Derivatives: Formed through electrophilic substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [1-(Ethanesulfonyl)ethenesulfonyl]benzene is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the design of probes for studying biological systems.
Industry:
Material Science: Utilized in the production of advanced materials with specific properties.
Chemical Manufacturing: Employed in the synthesis of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of [1-(Ethanesulfonyl)ethenesulfonyl]benzene involves its interaction with molecular targets through its sulfonyl groups. These groups can participate in various chemical reactions, such as electrophilic substitution, by acting as electron-withdrawing groups. This influences the reactivity of the benzene ring and facilitates the formation of new chemical bonds .
Comparison with Similar Compounds
Ethanesulfonyl Chloride: A related compound with similar sulfonyl functionality.
Ethenesulfonyl Fluoride: Another compound with an ethenesulfonyl group, used in different applications.
Uniqueness:
Dual Sulfonyl Groups: The presence of both ethanesulfonyl and ethenesulfonyl groups in [1-(Ethanesulfonyl)ethenesulfonyl]benzene makes it unique compared to other sulfonyl-containing compounds
Properties
CAS No. |
53876-91-8 |
|---|---|
Molecular Formula |
C10H12O4S2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
1-ethylsulfonylethenylsulfonylbenzene |
InChI |
InChI=1S/C10H12O4S2/c1-3-15(11,12)9(2)16(13,14)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 |
InChI Key |
XILVMYYJOCMFAL-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C(=C)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


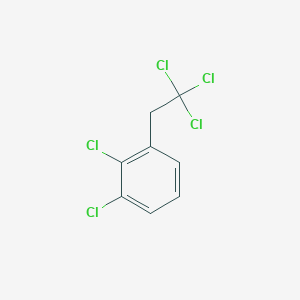
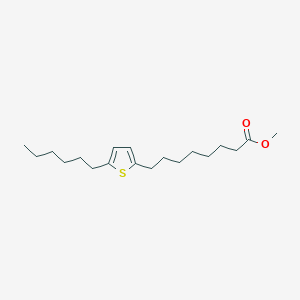
![[(3,4-Diaminophenyl)sulfanyl]methyl thiocyanate](/img/structure/B14644713.png)
![3-{[(4-Methoxyphenyl)methyl]amino}propanenitrile](/img/structure/B14644718.png)
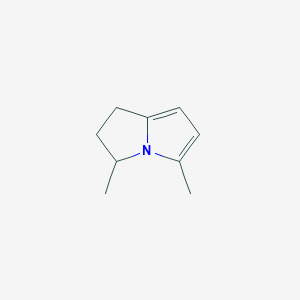

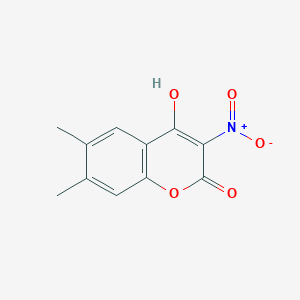
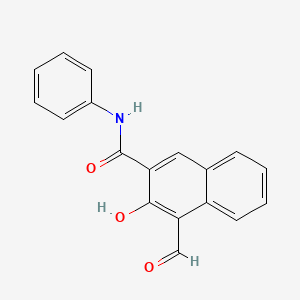
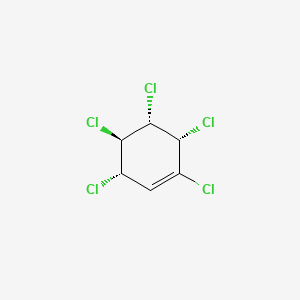



![4-Oxo-4-{3-[4-(phenoxymethyl)phenyl]propyl}-1,4lambda~5~-oxazinane](/img/structure/B14644770.png)
